(1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]
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Overview
Description
(1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone] is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two 4-methoxyphenyl groups attached to a thiadiazole ring through methanone linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone] typically involves the reaction of 4-methoxybenzoyl chloride with 1,2,5-thiadiazole-3,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone] is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research due to its ability to interact with biological molecules. It can be used as a probe to study enzyme activities or as a ligand in the development of new drugs.
Medicine
In medicine, thiadiazole derivatives are known for their pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. (1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone] may exhibit similar activities and is being investigated for its therapeutic potential.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring but differ in the position of the nitrogen atoms and the attached functional groups.
Indole Derivatives: Indole compounds have a similar aromatic structure and are known for their diverse biological activities.
Uniqueness
(1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone] is unique due to its specific substitution pattern and the presence of methoxyphenyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
121239-92-7 |
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Molecular Formula |
C18H14N2O4S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
[4-(4-methoxybenzoyl)-1,2,5-thiadiazol-3-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C18H14N2O4S/c1-23-13-7-3-11(4-8-13)17(21)15-16(20-25-19-15)18(22)12-5-9-14(24-2)10-6-12/h3-10H,1-2H3 |
InChI Key |
OPSSISWXHYLDQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=NSN=C2C(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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